1,2-Difluoro-4-(trifluoromethoxy)benzene

Physical Chemistry Process Engineering Thermodynamics

1,2-Difluoro-4-(trifluoromethoxy)benzene (CAS 158178-35-9) is a fluorinated aromatic compound with the molecular formula C₇H₃F₅O and molecular weight 198.09. It features a benzene ring substituted with fluorine atoms at the 1- and 2-positions and a trifluoromethoxy (-OCF₃) group at the 4-position.

Molecular Formula C7H3F5O
Molecular Weight 198.092
CAS No. 158178-35-9
Cat. No. B585018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-(trifluoromethoxy)benzene
CAS158178-35-9
Molecular FormulaC7H3F5O
Molecular Weight198.092
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)F)F
InChIInChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H
InChIKeyFWWOBFYWVKAXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Difluoro-4-(trifluoromethoxy)benzene (CAS 158178-35-9): A Fluorinated Aromatic Intermediate for Medicinal and Agrochemical Synthesis


1,2-Difluoro-4-(trifluoromethoxy)benzene (CAS 158178-35-9) is a fluorinated aromatic compound with the molecular formula C₇H₃F₅O and molecular weight 198.09 . It features a benzene ring substituted with fluorine atoms at the 1- and 2-positions and a trifluoromethoxy (-OCF₃) group at the 4-position . The -OCF₃ group imparts an intrinsically lipophilic character (Hansch lipophilicity parameter Πx = 1.04) and high electronegativity (χ = 3.7) compared to the parent methoxy group, while the vicinal difluoro substitution pattern contributes to distinct polarity and conformational properties [1][2]. This substitution pattern creates a unique three-dimensional scaffold in which the plane containing the C-OCF₃ group is orthogonal to the aromatic ring plane, enriching molecular spatial complexity [2].

Why 1,2-Difluoro-4-(trifluoromethoxy)benzene Cannot Be Interchanged with Monofluoro, OCH₃, OCF₂H, or Regioisomeric Analogs in Synthesis and Screening


In-class fluorinated aromatic building blocks exhibit substantial physicochemical and reactivity divergence based on subtle differences in fluorine substitution number, pattern, and alkoxy group identity. The trifluoromethoxy (-OCF₃) group is diagnosed as an intrinsically lipophilic unit compared to the parent methoxy (-OCH₃) group [1], while the difluoromethoxy (-OCF₂H) group displays conformation-dependent lipophilicity that enables it to adjust to polarity changes in the molecular environment—a property distinct from the fixed high lipophilicity of -OCF₃ [1]. The 1,2-difluoro (vicinal difluoro) substitution pattern on the aromatic ring exhibits significantly different lipophilicity compared to geminal difluoro-substituted counterparts [1], and the 1,3-difluoro pattern adjacent to an ether moiety shows an interesting conformational dependence of polarity [1]. The orthogonal geometry of the C-OCF₃ group relative to the aromatic ring plane creates a distinct three-dimensional scaffold that enriches molecular spatial complexity and provides additional binding affinity to active sites [2]. Regioisomeric variations (e.g., 1,2-difluoro-3-(trifluoromethoxy)benzene) alter the electronic distribution and steric environment around reactive sites, thereby affecting regioselectivity and yield in subsequent coupling reactions.

Quantitative Differentiation Evidence: 1,2-Difluoro-4-(trifluoromethoxy)benzene vs. Closest Analogs


Boiling Point and Vapor Pressure Differentiation from 1-Fluoro-4-(trifluoromethoxy)benzene for Process Engineering and Purification Decisions

The addition of a second fluorine atom at the ortho position (1,2-difluoro vs. 1-fluoro) alters the physical properties relevant to distillation and handling. 1,2-Difluoro-4-(trifluoromethoxy)benzene exhibits a lower boiling point (112.3 ± 35.0 °C at 760 mmHg) and higher vapor pressure (25.8 ± 0.2 mmHg at 25 °C) compared to the monofluoro analog 1-fluoro-4-(trifluoromethoxy)benzene, which boils at 148-149 °C at 760 mmHg . The calculated density is 1.4 ± 0.1 g/cm³ .

Physical Chemistry Process Engineering Thermodynamics

OCF₃ vs. OCH₃ Lipophilicity and Metabolic Stability Advantage for Lead Optimization

The trifluoromethoxy (-OCF₃) group confers a defined, non-conformation-dependent lipophilicity advantage over the methoxy (-OCH₃) group. The Hansch lipophilicity parameter (Πx) for -OCF₃ is 1.04, indicating a substantial increase in logP compared to -OCH₃ (Πx ~ 0) [1]. Additionally, the -OCF₃ group possesses outstanding electronegativity (χ = 3.7) that improves molecular metabolic stability [1]. Compounds bearing the -OCF₃ group on an aromatic ring adopt a distinct three-dimensional scaffold where the C-OCF₃ plane is orthogonal to the aromatic ring plane, enriching molecular spatial complexity and providing additional binding affinity [1].

Medicinal Chemistry Drug Design Physicochemical Properties

1,2-Difluoro vs. 1,3-Difluoro Regioisomeric Substitution Pattern: Conformational Polarity and Lipophilicity Implications

The position of fluorine substitution on the aromatic ring adjacent to the alkoxy group significantly affects conformational polarity. The 1,3-difluoro pattern next to an ether moiety shows an interesting conformational dependence of polarity, similar to the difluoromethoxy group, enabling the molecule to adjust its polarity in response to environmental changes [1]. In contrast, the 1,2-difluoro (vicinal) substitution pattern in the target compound does not exhibit this same degree of conformational polarity switching because the fluorine atoms are on adjacent carbons rather than separated by an intervening carbon atom bearing the alkoxy group. Furthermore, vicinal difluoro substitution patterns are identified to exhibit significantly lower lipophilicities than their respective geminal di- and trifluoro substituted counterparts [1].

Fluorine Chemistry Conformational Analysis Structure-Activity Relationship

1,2-Difluoro vs. Single Fluoro Substitution: Enhanced Insecticidal Activity in SAR Studies

In systematic structure-activity relationship (SAR) studies of fluorinated aromatic compounds for agrochemical applications, compounds bearing a difluoro-substituted benzene ring exhibit more potent insecticidal activities than their single fluoro-substituted counterparts [1]. This class-level finding supports the strategic selection of 1,2-difluoro-4-(trifluoromethoxy)benzene over monofluoro analogs such as 1-fluoro-4-(trifluoromethoxy)benzene when designing insecticidal candidates or their intermediates.

Agrochemical Insecticide Structure-Activity Relationship

Optimal Scientific and Industrial Application Scenarios for 1,2-Difluoro-4-(trifluoromethoxy)benzene (CAS 158178-35-9)


Medicinal Chemistry Lead Optimization: Installing a Fixed High-Lipophilicity, Metabolically Stable -OCF₃ Group

In drug discovery programs where a lead compound contains a methoxy (-OCH₃) group at a position requiring enhanced membrane permeability and metabolic stability, 1,2-difluoro-4-(trifluoromethoxy)benzene serves as an ideal building block for incorporating the -OCF₃ motif. The -OCF₃ group provides a quantifiable lipophilicity increase of Πx = 1.04 over -OCH₃ [1] and benefits from high electronegativity (χ = 3.7) that improves metabolic stability [1]. Unlike -OCF₂H, the -OCF₃ group offers fixed, non-conformation-dependent lipophilicity, enabling more predictable PK modeling. The orthogonal geometry of the C-OCF₃ group relative to the aromatic ring enriches three-dimensional molecular complexity, potentially enhancing target binding affinity [1].

Agrochemical Intermediate for Insecticidal Candidate Synthesis

When developing novel insecticides or crop protection agents, 1,2-difluoro-4-(trifluoromethoxy)benzene offers a difluoro-substituted benzene scaffold that SAR studies have shown to provide more potent insecticidal activity compared to single fluoro-substituted analogs [2]. The combination of the ortho-difluoro pattern with the para-OCF₃ group creates a uniquely functionalized aromatic core that can be further elaborated via cross-coupling or nucleophilic aromatic substitution chemistry to generate diverse libraries of fluorinated agrochemical candidates.

Precursor for Trifluoromethoxylation Reagent Synthesis

This compound is specifically claimed as a structural precursor in patented methodologies for preparing redox-active N-trifluoromethoxy pyridinium reagents [1]. These reagents enable direct catalytic C-H trifluoromethoxylation of arenes and heteroarenes under visible-light photoredox conditions—a long-standing challenge in organic synthesis [1]. Researchers developing novel trifluoromethoxylation methodologies may prioritize this building block for synthesizing next-generation reagents.

Process Development and Scale-Up: Leveraging Distinct Volatility Profile

In process chemistry settings, the lower boiling point (112.3 ± 35.0 °C at 760 mmHg) and higher vapor pressure (25.8 ± 0.2 mmHg at 25 °C) of 1,2-difluoro-4-(trifluoromethoxy)benzene relative to monofluoro analogs such as 1-fluoro-4-(trifluoromethoxy)benzene (bp 148-149 °C) inform solvent selection, distillation parameters, and purification protocols. This volatility difference is critical for designing efficient work-up procedures and minimizing product loss during large-scale synthesis.

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